

Spectroscopic Characterization of 2,3-Dimethyl-2-cyclopenten-1-one: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dimethyl-2-cyclopenten-1-one

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Introduction: **2,3-Dimethyl-2-cyclopenten-1-one** (CAS No. 1121-05-7) is a cyclic α,β -unsaturated ketone with the molecular formula $C_7H_{10}O$.^{[1][2]} Its structure, featuring a conjugated enone system within a five-membered ring, makes it a subject of interest in synthetic organic chemistry. Accurate spectroscopic characterization is essential for confirming its identity, purity, and for elucidating its role in chemical transformations. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2,3-Dimethyl-2-cyclopenten-1-one**, intended for researchers and professionals in the chemical and pharmaceutical sciences.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for **2,3-Dimethyl-2-cyclopenten-1-one** in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.^[3]

Table 1: 1H NMR Spectroscopic Data (500 MHz, $CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.45	Multiplet	2H	CH ₂ (C5)
~2.35	Multiplet	2H	CH ₂ (C4)
~1.95	Singlet	3H	CH ₃ (at C3)
~1.70	Singlet	3H	CH ₃ (at C2)

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~209.0	C=O (C1)
~165.0	C (C3)
~135.0	C (C2)
~34.0	CH ₂ (C5)
~25.0	CH ₂ (C4)
~15.0	CH ₃ (at C3)
~10.0	CH ₃ (at C2)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.^[4] The spectrum is dominated by absorptions from the conjugated enone system.

Table 3: Key Infrared (IR) Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
1700-1720	Strong	C=O stretch (ketone)
1640-1650	Medium	C=C stretch (alkene)
~2950	Medium	C-H stretch (sp ³)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation pattern of the molecule.^[4] The mass spectrum shows a distinct molecular ion peak and characteristic fragment ions.^[1]

Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data

m/z	Relative Intensity (%)	Assignment
110	~50	[M] ⁺ (Molecular Ion)
82	100	[M - CO] ⁺ (Base Peak)
67	~40	[M - CO - CH ₃] ⁺
54	~60	C ₄ H ₆ ⁺ (Result of retro-Diels-Alder type cleavage)

Experimental Protocols

The following protocols describe standard methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

- Sample Preparation: A sample of **2,3-Dimethyl-2-cyclopenten-1-one** (~10-20 mg for ¹H, ~50-100 mg for ¹³C) is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

- Instrument Parameters: The NMR spectra are acquired on a 500 MHz spectrometer.
- Data Acquisition: For ^1H NMR, a standard pulse sequence is used. For ^{13}C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.^[5]
- Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed. The resulting spectra are phase-corrected and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol

- Sample Preparation: As **2,3-Dimethyl-2-cyclopenten-1-one** is a liquid, a thin film is prepared by placing a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.^[5]
- Instrument Parameters: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition: A background spectrum of the clean salt plates is recorded. The sample is then placed in the spectrometer's sample holder. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} .^[5] Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

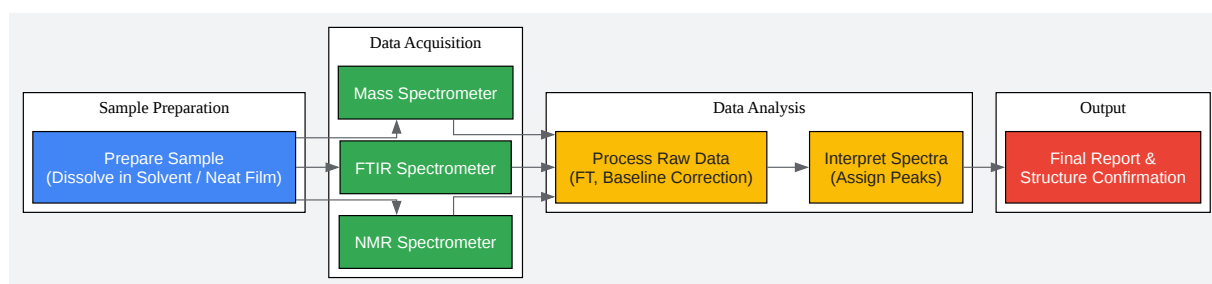
Mass Spectrometry Protocol

- Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the ion source, often via a gas chromatography (GC/MS) system for separation and purification.^[1]
- Ionization: Electron Ionization (EI) is used, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule.^[4]

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots relative ion abundance against the m/z ratio.[1]

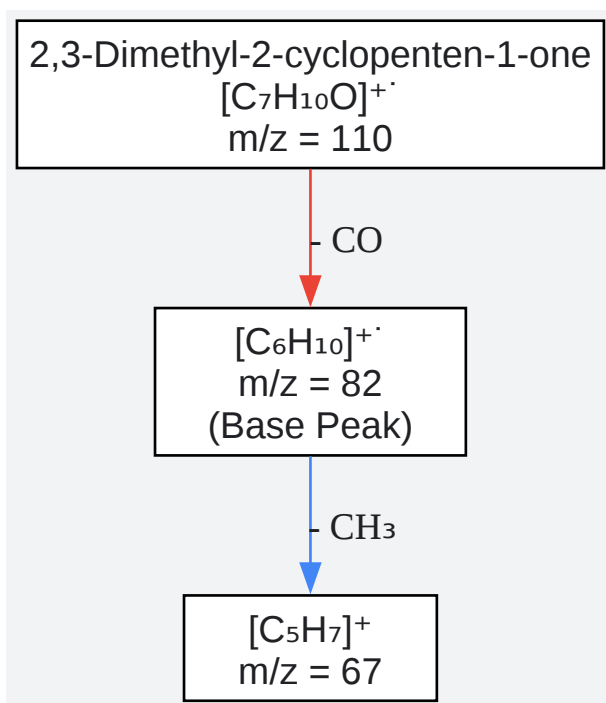
Visualizations

Diagrams created using the DOT language provide a visual representation of experimental workflows and molecular fragmentation pathways.



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General workflow for spectroscopic analysis.



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